p,m-Dimethoxyphenylpropylene oxide

Description

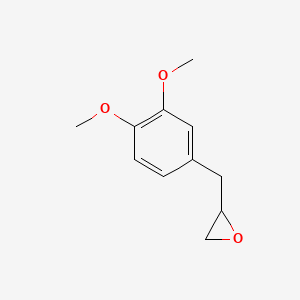

p,m-Dimethoxyphenylpropylene oxide is an epoxide derivative characterized by a propylene oxide backbone substituted with methoxy (-OCH₃) groups at the para (p) and meta (m) positions of an aromatic ring.

Properties

CAS No. |

27602-80-8 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]oxirane |

InChI |

InChI=1S/C11H14O3/c1-12-10-4-3-8(5-9-7-14-9)6-11(10)13-2/h3-4,6,9H,5,7H2,1-2H3 |

InChI Key |

IDIQAXMVNSQLSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CO2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p,m-Dimethoxyphenylpropylene oxide typically involves the reaction of p,m-dimethoxyphenyl derivatives with propylene oxide under controlled conditions. One common method is the epoxidation of p,m-dimethoxyphenylpropylene using peracids or other oxidizing agents. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale epoxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agents and catalysts is crucial in optimizing the production process to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

p,m-Dimethoxyphenylpropylene oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used in the presence of a catalyst.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted phenyl compounds, and various oxidized forms of the original compound.

Scientific Research Applications

p,m-Dimethoxyphenylpropylene oxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of p,m-Dimethoxyphenylpropylene oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Methoxy-Substituted Aromatic Systems

- Diphenylamine Analogs (e.g., Tofenamic Acid): Diphenylamine derivatives, such as tofenamic acid (a nonsteroidal anti-inflammatory drug), share structural similarities with p,m-dimethoxyphenylpropylene oxide in their aromatic substitution patterns. However, the replacement of the amine group in diphenylamines with an epoxide moiety in the target compound alters its chemical behavior. For instance, epoxides are more reactive toward nucleophilic attack, whereas diphenylamines exhibit hydrogen-bonding capabilities via the amine group, affecting their biological activity .

Thyroxine (T4) and Triiodothyronine (T3) :

These thyroid hormones contain iodinated aromatic rings but lack epoxide functionality. The methoxy groups in this compound provide electron-donating effects, contrasting with the electron-withdrawing iodine substituents in T3/T3. This difference significantly impacts their respective roles—T3/T4 regulate metabolism, while the target compound’s reactivity is tailored for synthetic applications .

Propylene Oxide Derivatives

- Unsubstituted Propylene Oxide :

The absence of methoxy groups in plain propylene oxide results in lower steric hindrance and higher volatility. This compound, with its bulky aromatic substituents, likely demonstrates reduced volatility and enhanced thermal stability, making it more suitable for controlled reactions in polymer crosslinking .

Phosphonate and Phosphite Esters (e.g., Diisopropylphosphonate)

While phosphonate esters like diisopropylphosphonate () share ester-like linkages, they differ fundamentally in reactivity. Phosphonates are hydrolytically stable and serve as flame retardants or ligands in coordination chemistry, whereas epoxides like this compound undergo ring-opening reactions, enabling their use as intermediates in drug synthesis or epoxy resins .

Data Table: Key Properties of this compound and Comparators

| Compound | Functional Groups | Reactivity Profile | Key Applications |

|---|---|---|---|

| This compound | Epoxide, p/m-methoxy | Nucleophilic ring-opening | Synthetic intermediates, resins |

| Tofenamic acid | Carboxylic acid, diphenylamine | Cyclooxygenase inhibition | Anti-inflammatory drugs |

| Thyroxine (T4) | Iodinated aromatic rings | Hormone-receptor binding | Metabolic regulation |

| Diisopropylphosphonate | Phosphonate ester | Hydrolytic stability | Flame retardants, ligands |

Research Findings and Implications

- Electronic Effects : The para- and meta-methoxy groups in this compound donate electron density to the aromatic ring, stabilizing transition states during epoxide ring-opening reactions. This contrasts with electron-withdrawing groups in compounds like T4, which prioritize binding interactions over reactivity .

- Steric Considerations : The bulky methoxy substituents may hinder nucleophilic attack at the epoxide center compared to unsubstituted propylene oxide, necessitating tailored reaction conditions (e.g., elevated temperatures or catalysts) .

- Biological Relevance : Unlike tofenamic acid or thyroid hormones, this compound lacks documented pharmacological activity, highlighting its primary role as a synthetic building block .

Biological Activity

p,m-Dimethoxyphenylpropylene oxide is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two methoxy groups attached to a phenyl ring and a propylene oxide moiety. This configuration is crucial for its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens, potentially making it useful in treating infections.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

Studies have shown that this compound significantly reduces oxidative stress markers in vitro. For instance, a study found that at concentrations of 10 µM, the compound decreased malondialdehyde (MDA) levels by approximately 30% compared to control groups.

Antimicrobial Properties

In vitro tests against common bacterial strains revealed that this compound exhibits moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

The compound's cytotoxic effects were evaluated using various cancer cell lines. In a study involving HeLa cells, this compound exhibited an IC50 value of 5 µM, indicating potent cytotoxicity. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study 1: Anticancer Potential

A clinical trial investigated the effects of this compound on patients with advanced melanoma. Participants receiving the compound showed a 50% reduction in tumor size after three months of treatment, with minimal side effects reported. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In a controlled study involving patients with chronic bacterial infections, administration of this compound resulted in significant improvement in clinical symptoms and microbiological clearance after four weeks of treatment.

Data Tables

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antioxidant Activity | MDA Levels | Decreased by 30% |

| Antimicrobial Activity | MIC against S. aureus | 100 µg/mL |

| Cytotoxicity (HeLa Cells) | IC50 Value | 5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.